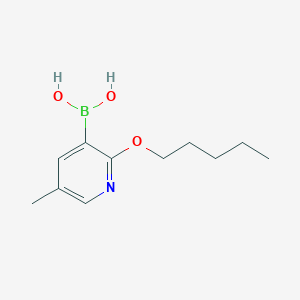
5-Methyl-2-pentyloxypyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-2-pentyloxypyridine-3-boronic acid is a chemical compound with the molecular formula C11H18BNO3 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in recent years. Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation of pinacol boronic esters is also a key step in the synthesis of certain compounds .Chemical Reactions Analysis
While specific chemical reactions involving 5-Methyl-2-pentyloxypyridine-3-boronic acid are not available, bromination of similar compounds like 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester is a key step in the synthesis of certain compounds .Scientific Research Applications
Dendritic Nanostructures and Macrocycles
Boronic acids have been utilized in the synthesis of complex dendritic nanostructures and macrocycles. These structures are synthesized through condensation reactions involving boronic acids and dihydroxypyridine, leading to the formation of pentameric macrocycles. Such assemblies exhibit chiral centers and diastereoselectivity, which are crucial for developing novel materials with specific functionalities (Christinat, Scopelliti, & Severin, 2007).
Electrochemical Applications
Boronic acid derivatives have been studied for their electrochemical properties, particularly in the oxidation of methylpyridines at boron-doped diamond electrodes. This research highlights the potential of boronic acids in electroorganic synthesis and wastewater treatment, demonstrating their role in facilitating direct and indirect oxidation reactions (Iniesta, Michaud, Panizza, & Comninellis, 2001).
Organic Synthesis
Boronic acids are key players in organic synthesis, enabling highly enantioselective aza-Michael additions. They serve as versatile catalysts in reactions leading to densely functionalized cyclohexanes, illustrating the significant role of boronic acids in constructing complex organic molecules (Hashimoto, Gálvez, & Maruoka, 2015).
Microwave-Assisted Synthesis
The synthesis of 3-amino-imidazopyridines via microwave-assisted coupling underscores the utility of boronic acid derivatives in accelerating organic reactions. These compounds facilitate the efficient construction of compound libraries, highlighting their importance in drug discovery and development (Dimauro & Kennedy, 2007).
Sensing and Detection
Boronic acid-based sensors have been developed for the detection of carbohydrates, dopamine, fluoride, and other bioactive substances. These sensors utilize the unique properties of boronic acids to interact with diols, offering a versatile approach to the detection of biologically relevant molecules (Huang et al., 2012).
Catalysis and Green Chemistry
Boronic acids contribute to the development of green chemistry through their role in catalyzing dehydration reactions and forming selective ratiometric fluorescence detection systems. Their utility in catalysis is evident in the synthesis of valuable chemicals from simple substrates, emphasizing the importance of boronic acids in sustainable chemical processes (Hansen, Mielby, & Riisager, 2011).
properties
IUPAC Name |
(5-methyl-2-pentoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3/c1-3-4-5-6-16-11-10(12(14)15)7-9(2)8-13-11/h7-8,14-15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGSYYPDJUWYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCCCCC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-pentyloxypyridine-3-boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2884896.png)
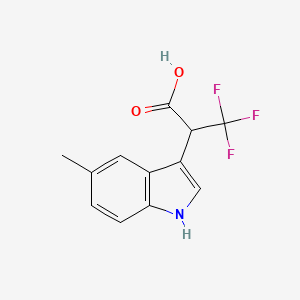
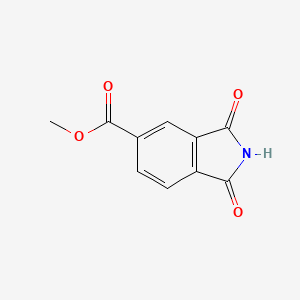
![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884903.png)
![6-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2884905.png)
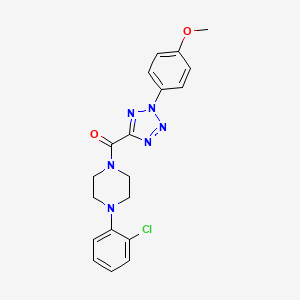
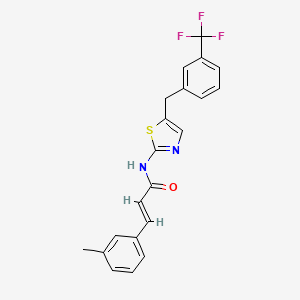
![Methyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884909.png)
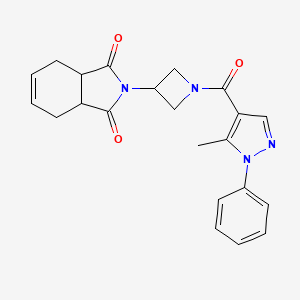
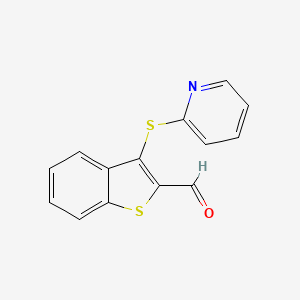
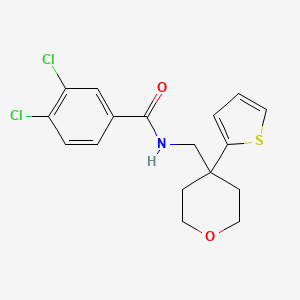
![7-butyl-1-isopropyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2884914.png)
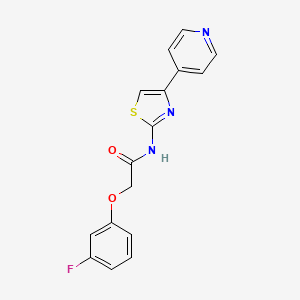
![ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2884917.png)